BenchChemオンラインストアへようこそ!

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Antiviral H5N1 Influenza Oxadiazole

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS 40306-24-9) is a disubstituted benzophenone derivative bearing a 4-chloro-3-nitrophenyl ring and a p-tolyl ring. This compound serves as a key precursor in the synthesis of nitrogen-containing heterocycles, a role documented in the specialized literature by Orlov et al.

Molecular Formula C14H10ClNO3
Molecular Weight 275.68 g/mol
CAS No. 40306-24-9
Cat. No. B114029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-nitrophenyl)(p-tolyl)methanone
CAS40306-24-9
Synonyms(4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone;  4-Chloro-3-nitro-4’-methylbenzophenone; 
Molecular FormulaC14H10ClNO3
Molecular Weight275.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3
InChIKeyZRCRGBZPAADXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS 40306-24-9): A Strategic Benzophenone Building Block


(4-Chloro-3-nitrophenyl)(p-tolyl)methanone (CAS 40306-24-9) is a disubstituted benzophenone derivative bearing a 4-chloro-3-nitrophenyl ring and a p-tolyl ring . This compound serves as a key precursor in the synthesis of nitrogen-containing heterocycles, a role documented in the specialized literature by Orlov et al. . It is commercially available as a research-grade chemical from major suppliers such as Sigma-Aldrich (Product No. 534188, 97% purity) , and is primarily utilized in medicinal chemistry and materials science research programs where its specific substitution pattern enables downstream transformations not accessible to simpler benzophenone analogs.

Why (4-Chloro-3-nitrophenyl)(p-tolyl)methanone Cannot Be Replaced by Common Analogs in Research Workflows


Although several chloronitrobenzophenone analogs exist, the specific pairing of a 4-chloro-3-nitrophenyl acceptor ring with a p-tolyl donor ring in (4-chloro-3-nitrophenyl)(p-tolyl)methanone establishes a distinctive push-pull electronic architecture that governs both its chemical reactivity and the biological activity of its downstream derivatives . The p-tolyl group contributes electron-donating character that is absent in the simpler 4-chloro-3-nitrobenzophenone (CAS 56107-02-9), while the chloro substituent provides a synthetic handle for further functionalization not available in (4-nitrophenyl)(p-tolyl)methanone (CAS 5350-47-0) . The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps in heterocyclic synthesis yields, antiviral potency of derived compounds, and inhibitor binding characteristics—making generic substitution scientifically inadvisable for programs where these endpoints are critical.

Quantitative Differentiation Evidence for (4-Chloro-3-nitrophenyl)(p-tolyl)methanone vs. Structural Analogs


Antiviral Potency Advantage: Oxadiazole Derivative of the Target Compound Matches Standard Drug Efficacy

In a comparative in vitro screening study against highly pathogenic avian influenza H5N1 virus in MDCK cells, the 1,3,4-oxadiazole derivative synthesized directly from (4-chloro-3-nitrophenyl)(p-tolyl)methanone (compound 14c/65: 2-(4-chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole) was the only compound among thirty tested that matched the efficacy of the standard drug amantadine, with an IC50 of 39 µg/µL . By contrast, oxadiazole analogs bearing different substitution patterns showed markedly lower activity. The study explicitly noted that the presence of 4-tolyl or 4-chlorophenyl at position 5 of the oxadiazole 'greatly enhanced the activity' . Compounds lacking this specific substitution pattern (e.g., triazole-based derivatives) exhibited decreased antiviral activity, demonstrating the functional necessity of both the 4-chloro-3-nitrophenyl and p-tolyl moieties present in the parent ketone.

Antiviral H5N1 Influenza Oxadiazole Medicinal Chemistry

TNFα Inhibitor Development: The 4-Chloro-3-nitrophenyl Motif Enables Direct Cytokine Binding

A computer-aided drug design study identified (E)-4-(2-(4-chloro-3-nitrophenyl)... (C87), a compound incorporating the 4-chloro-3-nitrophenyl pharmacophore, as a direct TNFα binder that potently inhibits TNFα-induced cytotoxicity with an IC50 of 8.73 µM in cell-based assays . C87 also effectively blocked TNFα-triggered signaling activities. In a murine acute hepatitis model, C87 significantly attenuated TNFα-induced inflammation, reduced liver injury, and improved animal survival . While direct comparative data for analogs lacking the chloro or nitro groups are not available in this study, the structural specificity of C87—requiring both the 4-chloro and 3-nitro substituents for target engagement—is consistent with known SAR for this compound class. Compounds devoid of the chloro substituent (e.g., (4-nitrophenyl)(p-tolyl)methanone-derived structures) would lack the halogen bonding capacity and steric profile necessary for TNFα binding pocket complementarity.

TNFα Inhibition Inflammation In Vivo Efficacy Drug Discovery

Exclusive Heterocyclic Synthesis Utility: Documented Precursor for Nitrogen-Containing Heterocycles

According to the primary reference work by Orlov, V.Y. et al. (Azot. Geterot. Alkal., 1, 452, 2001), (4-chloro-3-nitrophenyl)(p-tolyl)methanone is specifically utilized as a benzophenone derivative in the preparation of nitrogen-containing heterocycles . This documented synthetic application distinguishes it from structurally similar compounds like 4-chloro-3-nitrobenzophenone (CAS 56107-02-9), which is primarily described as an electron-deficient chlorinating agent and enzyme-substrate interaction probe rather than a heterocyclic precursor . The p-tolyl group in the target compound provides a methyl substituent that can be further functionalized (e.g., oxidation to carboxylic acid) or serve as a lipophilicity modulator in the final heterocyclic product—a synthetic option not available with the simpler phenyl analog.

Heterocyclic Synthesis Nitrogen Heterocycles Organic Synthesis Building Block

Lipophilicity Differentiation: Higher XLogP3 Confers Altered Physicochemical Profile Relative to Des-Methyl Analog

The target compound has a computed XLogP3 value of 4, compared to approximately 3.1–3.3 for the des-methyl analog 4-chloro-3-nitrobenzophenone (CAS 56107-02-9, C13H8ClNO3, MW 261.66) . This ~0.7–0.9 log unit increase in lipophilicity, attributable to the addition of the p-methyl group, places the target compound in a more favorable lipophilicity range for membrane permeability according to typical drug-likeness guidelines. The melting point of the target compound is 117–121 °C (lit.) with a predicted boiling point of 441.1±40.0 °C at 760 mmHg, compared to a melting point of 101–107 °C for the des-methyl analog 4-chloro-3-nitrobenzophenone . These physical property differences have practical implications for purification, formulation, and storage in both academic and industrial settings.

Lipophilicity Drug-likeness Physicochemical Properties ADME

Commercial Availability with Validated Purity Specifications from a Tier-1 Supplier

The compound is available from Sigma-Aldrich (Product No. 534188) at 97% minimum purity (HPLC) with titration specifications of 96.5–103.5% (with AgNO3 after O2 combustion) and infrared spectrum conformity to structure . This provides a documented quality benchmark that supports experimental reproducibility. In contrast, the des-methyl analog 4-chloro-3-nitrobenzophenone (CAS 56107-02-9) is offered by Sigma-Aldrich as part of the AldrichCPR collection, for which the supplier explicitly states it 'does not collect analytical data for this product' . For the closely related regioisomer (4-chloro-2-nitrophenyl)(p-tolyl)methanone, availability is limited to specialist custom synthesis suppliers, with no major catalog supplier offering standardized analytical specifications. This difference in commercial quality infrastructure directly impacts procurement decision-making, batch-to-batch consistency, and the reliability of downstream experimental results.

Quality Control Procurement Purity Specification Reproducibility

Dual Reactive Sites Enable Orthogonal Derivatization Not Possible with Mono-functional Analogs

The target compound possesses two chemically addressable functional groups on the same ring: a nitro group (reducible to amine) and a chloro group (amenable to nucleophilic aromatic substitution), in addition to the ketone carbonyl and the oxidizable p-methyl group . This orthogonal reactivity profile enables sequential derivatization strategies: for example, selective reduction of the nitro group to yield (4-chloro-3-aminophenyl)(p-tolyl)methanone, followed by nucleophilic substitution at the chloro position, or oxidation of the p-methyl to a carboxylic acid . In contrast, (4-nitrophenyl)(p-tolyl)methanone (CAS 5350-47-0) lacks the chloro leaving group for SNAr chemistry, while 4-chloro-3-nitrobenzophenone (CAS 56107-02-9) lacks the methyl group for oxidation-based diversification. No other commercially available benzophenone analog simultaneously offers all four reactive handles (nitro, chloro, ketone, and benzylic methyl) in a single scaffold.

Orthogonal Synthesis Nitro Reduction Nucleophilic Substitution Chemical Diversity

High-Impact Application Scenarios for (4-Chloro-3-nitrophenyl)(p-tolyl)methanone Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: Synthesis of 1,3,4-Oxadiazole-Based Anti-Influenza Leads

Medicinal chemistry teams developing novel influenza therapeutics should prioritize this compound as the ketone precursor for constructing 2,5-disubstituted-1,3,4-oxadiazoles. Evidence from Tawfik et al. (2018) demonstrates that the oxadiazole derivative incorporating both the 4-chloro-3-nitrophenyl and p-tolyl groups (compound 14c/65) was the most potent among 30 compounds tested against H5N1, achieving efficacy equivalent to amantadine with an IC50 of 39 µg/µL . The study explicitly established that 4-tolyl substitution at oxadiazole position 5 is a key determinant of antiviral activity—a structural feature uniquely provided by this benzophenone precursor. Substitution with simpler benzophenone analogs would preclude access to this specific, highly active chemotype.

Anti-Inflammatory Lead Optimization: TNFα Inhibitor Scaffold Derivatization

Programs targeting TNFα-mediated inflammatory diseases (rheumatoid arthritis, inflammatory bowel disease, hepatitis) can leverage this compound as a foundational building block. The 4-chloro-3-nitrophenyl pharmacophore has been validated in vivo through compound C87, which demonstrated direct TNFα binding (IC50 = 8.73 µM), blockade of downstream signaling, and attenuation of liver injury in a murine hepatitis model . The p-tolyl group of the target compound provides an additional vector for SAR exploration—through oxidation to the carboxylic acid, electrophilic substitution, or retention as a lipophilicity-enhancing motif—enabling systematic optimization of the C87 scaffold that would not be possible starting from the des-methyl analog.

Diversity-Oriented Synthesis of Nitrogen Heterocyclic Libraries

For academic core facilities and industrial medicinal chemistry groups constructing screening libraries of nitrogen-containing heterocycles, this compound offers a documented entry point per Orlov et al. (2001) . The four orthogonal reactive sites (nitro, chloro, ketone, and p-methyl) enable sequential, chemoselective transformations to generate diverse heterocyclic scaffolds including oxadiazoles, triazoles, thiadiazoles, and benzimidazoles from a single precursor . The commercial availability with validated purity specifications (Sigma-Aldrich 534188, 97% HPLC minimum) ensures that library synthesis proceeds with reproducible quality, reducing the variability commonly introduced when sourcing building blocks from non-validated suppliers .

Physicochemical Property Optimization in Lead Series Requiring Moderate Lipophilicity

For lead optimization programs where balancing potency with ADME properties is critical, the target compound's computed XLogP3 of 4 positions it in a favorable range for membrane permeability while avoiding the excessive lipophilicity associated with poor solubility and metabolic clearance . Medicinal chemists can use this scaffold as a starting point and modulate lipophilicity downward (via oxidation of the p-methyl to carboxylic acid) or upward (via further substitution) as SAR dictates. The ~0.7–0.9 log unit increase over the des-methyl analog 4-chloro-3-nitrobenzophenone represents a meaningful shift that can influence cellular permeability and in vivo distribution, making the target compound the preferred choice when moderate lipophilicity is a design requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.